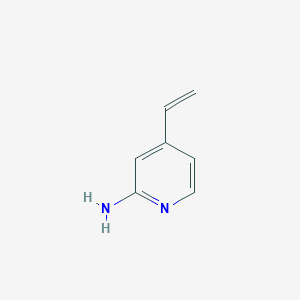

4-Ethenylpyridin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Ethenylpyridin-2-amine and related compounds involves multiple steps, including palladium-catalyzed processes like the Suzuki reaction and Buchwald–Hartwig amination. These methods provide an efficient and high-yielding pathway to 4-aryl-2-aminopyridine derivatives, indicating the versatility and effectiveness of these approaches in synthesizing complex molecules (Pavlović et al., 2009).

Molecular Structure Analysis

Studies on the molecular structure of N-phenylpyridin-4-amine, which shares a similar core structure with 4-Ethenylpyridin-2-amine, reveal that it forms polymorphs with distinct crystal arrangements. These polymorphs exhibit unique conjugation patterns and hydrogen bonding, highlighting the compound's ability to adopt different conformations depending on the synthesis conditions (Okuno & Umezono, 2014).

Chemical Reactions and Properties

The introduction of N-phenyl substituents to compounds similar to 4-Ethenylpyridin-2-amine results in significant changes in their photochemical behavior, including shifts in absorption and fluorescence spectra. This "amino conjugation effect" highlights the role of structural modifications in altering the electronic properties of these molecules, which is crucial for their application in photophysical studies and material science (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

The physical properties of 4-Ethenylpyridin-2-amine derivatives can be finely controlled through synthetic adjustments. For instance, microporous poly(tri(4-ethynylphenyl)amine) networks exhibit a range of surface areas and pore volumes, which can be tailored by modifying the monomer strut length. This level of control is essential for applications in gas storage, separation technologies, and catalysis (Jiang et al., 2009).

Chemical Properties Analysis

The chemical reactivity of 4-Ethenylpyridin-2-amine and its derivatives towards various reagents and conditions underscores their utility in synthetic chemistry. For example, efficient multicomponent synthesis methods have been developed for 2-aminopyridines derivatives, showcasing the compound's versatility in constructing complex molecules through straightforward and green procedures (Nouali et al., 2020).

Wissenschaftliche Forschungsanwendungen

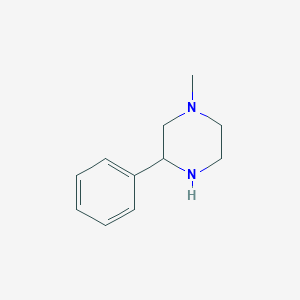

Copper(I)-Catalyzed Amination

Copper(I)-catalyzed amination of halogenopyridines, including 2-bromo- and 2-, 3-, and 4-iodopyridines, with polyamines is a notable application. This process, aimed at synthesizing N,N′-diheteroaryl derivatives, demonstrates the influence of starting compounds and ligands on product yields. The synthesis of N,N′-dipyridin-2-yl derivatives with yields up to 76% for triamines and 68% for tetraamines highlights the effectiveness of this method in producing polyheteroarylated compounds (Anokhin et al., 2015).

Synthesis of Novel 2-Aminothiophene Derivatives

The chemistry of 2-aminothiophenes, significant for their extensive biological activities, involves the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives through base-promoted reactions. These derivatives showcase antimicrobial, antifungal, and anti-inflammatory properties, among others, underscoring the versatility of 2-aminothiophenes in drug development (Prasad et al., 2017).

Aromatic Amine Ligand/Copper(I) Chloride Catalyst System

A study on highly active catalyst systems for polymerizing 2,6-dimethylphenol with aromatic amine ligands and copper(I) chloride revealed the 4-aminopyridine/Cu(I) catalyst system as notably efficient. This system showed the fastest reaction rate and the lowest by-product production, attributed to the high basicity of 4-aminopyridine and lesser steric hindrance, which are crucial for fast polymerization rates (Kim et al., 2018).

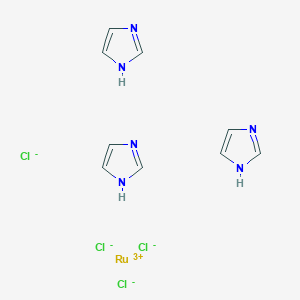

Photoluminescence Electron-Transfer Quenching

The study of electron-transfer reactions from aromatic amines to excited states of rhenium(I)-based molecular rectangles demonstrated significant luminescence quenching. This quenching, indicative of the electron-transfer process, was evidenced by the detection of the amine cation radical, offering insights into the reactivity of Re(I) complexes (Thanasekaran et al., 2006).

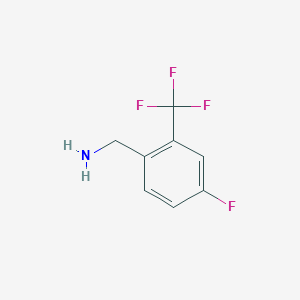

Amination of Aryl Halides Using Copper Catalysis

A remarkable application involves the amination of bromopyridine to aminopyridine under Cu2O catalysis, achieving high yields with low catalyst loading and mild reaction conditions. This protocol, applicable to a variety of aryl halides, underscores the efficiency and versatility of copper-catalyzed amination (Lang et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZWHTBQKJXGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenylpyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

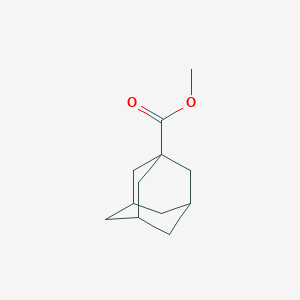

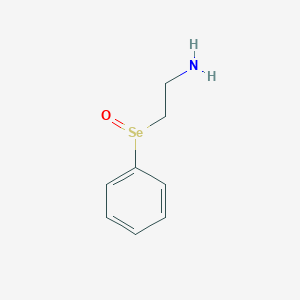

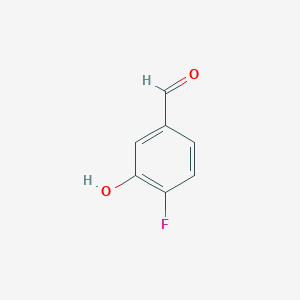

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)

![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)